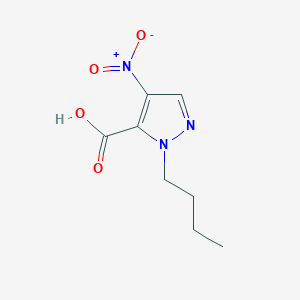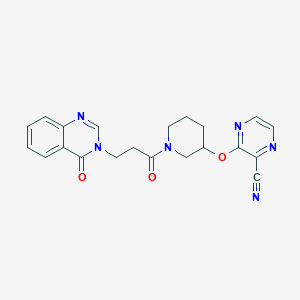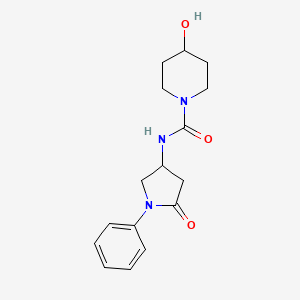
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide, also known as BQ-123, is a synthetic peptide that has been extensively studied for its therapeutic potential in various diseases. BQ-123 is a selective antagonist of the endothelin-1 type A receptor (ETA), which plays a crucial role in regulating blood pressure, vascular tone, and cardiovascular homeostasis.
Mecanismo De Acción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide is a selective antagonist of the ETA receptor, which is primarily expressed in vascular smooth muscle cells and mediates vasoconstriction and vascular remodeling. ETA receptor activation by endothelin-1 leads to the activation of various signaling pathways, including the RhoA/ROCK pathway, which promotes smooth muscle contraction and proliferation. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide blocks the binding of endothelin-1 to the ETA receptor, thereby inhibiting vasoconstriction and vascular remodeling.
Biochemical and Physiological Effects:
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to have several biochemical and physiological effects, including the following:
1. Vasodilation: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide inhibits vasoconstriction by blocking the ETA receptor, leading to vasodilation and improved blood flow.
2. Anti-proliferative effects: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to inhibit smooth muscle cell proliferation and reduce neointimal formation in animal models of vascular injury.
3. Anti-inflammatory effects: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has several advantages for lab experiments, including its high selectivity for the ETA receptor, its stability, and its ease of synthesis. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide also has some limitations, including its low solubility in water and its relatively short half-life.
Direcciones Futuras
For N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide development include combination therapy, novel formulations, targeted delivery, and new indications.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The first step involves the coupling of Fmoc-protected 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to Wang resin. The resin-bound peptide is then deprotected and coupled with Fmoc-protected 4-(dimethylamino)benzoic acid. The final step involves the removal of the Fmoc groups and cleavage of the peptide from the resin using trifluoroacetic acid.
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, heart failure, and renal diseases. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to improve endothelial function, reduce vascular resistance, and decrease blood pressure in animal models of hypertension. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has also been shown to reduce pulmonary artery pressure and improve cardiac function in patients with pulmonary hypertension. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide has been shown to reduce proteinuria and improve renal function in animal models of renal diseases.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-27(2)22-13-10-18(11-14-22)24(29)26-21-12-15-23-20(17-21)9-6-16-28(23)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-15,17H,6,9,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALAMPKKVDXUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/no-structure.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2850001.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide](/img/structure/B2850002.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850004.png)
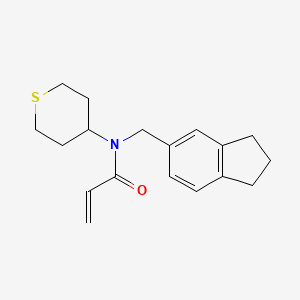
![3-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850006.png)
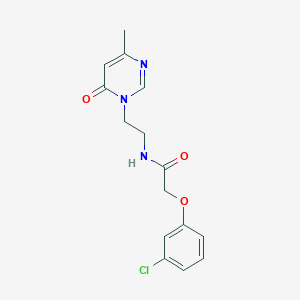
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2850008.png)

![2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2850011.png)
![1-methyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2850012.png)
